molecular formula C28H29NO3 B601931 Darifenacin Impurity A CAS No. 1048979-16-3

Darifenacin Impurity A

Cat. No. B601931
M. Wt: 427.53
InChI Key:
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Description

Darifenacin Impurity A, also known as 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid, is an impurity of Darifenacin . Darifenacin is a medication used to treat urinary incontinence . It works by blocking the M3 muscarinic acetylcholine receptor .


Synthesis Analysis

The synthesis of Darifenacin Impurity A involves several steps. The process impurities and stress degradants in Darifenacin hydrobromide were identified using high-performance liquid chromatography (HPLC) analysis . The proposed structures were unambiguously confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) .


Molecular Structure Analysis

The molecular formula of Darifenacin Impurity A is C28H29NO3 . The molecular weight is 427.53 . The structure of Darifenacin Impurity A was confirmed by spectroscopic, spectrometric, and elemental analysis data .


Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions and susceptible only to oxidative degradation . The unknown impurities were characterized based on the spectroscopic, spectrometric, and elemental analysis data .


Physical And Chemical Properties Analysis

Darifenacin Impurity A has a molecular weight of 427.53 . It is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .

Scientific Research Applications

Impurity Characterization and Structural Elucidation

Darifenacin Impurity A, identified as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A), has been characterized in the context of pharmaceutical quality control. A study by Thomas et al. (2012) detailed the identification and characterization of process impurities and major stress degradants in darifenacin hydrobromide, including Darifenacin Impurity A. The impurities were identified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS(n)), nuclear magnetic resonance spectroscopy (NMR), and elemental analysis (EA). The study also proposed mechanisms for the formation and control of these impurities, emphasizing the stability of the drug substance under various conditions except oxidative degradation (Thomas et al., 2012).

Analytical Method Development and Validation

Murthy et al. (2012) developed a selective stability-indicating ultra-performance liquid chromatographic (UPLC) method for the quantitative determination of darifenacin hydrobromide and its related compounds, including impurities. This study emphasized the importance of understanding the retention behaviors of impurities at various pH values and optimizing LC conditions to achieve optimal separation in the shortest possible time. The method demonstrated high-quality recoveries and precision for the drug and impurities, underscoring its potential application in pharmaceutical analysis (Murthy et al., 2012).

Electroanalytical Applications

Al-Qahtani et al. (2022) explored the construction and electroanalytical applications of novel darifenacin (DFC) voltammetric sensors. In this study, zinc oxide nanostructures were used as a redox mediator, demonstrating efficient catalytic activity towards the electrooxidation of the DFC molecule, including its impurities. This approach offers a novel and precise method for determining darifenacin in biological samples and pharmaceutical formulations, providing an alternative to traditional spectrophotometric methods (Al-Qahtani et al., 2022).

Safety And Hazards

The presence and management of impurities in Darifenacin are crucial for ensuring the medication’s safety and efficacy . It should not be used in people with urinary retention . Several possibly important drug-drug interactions have been identified with Darifenacin .

Future Directions

The careful management of impurities in Darifenacin is critical for ensuring its therapeutic effectiveness and safety . The pharmacokinetic profile of Darifenacin is not affected by food . The effectiveness and suitability of Darifenacin compared to other medications should be evaluated based on individual patient needs .

properties

CAS RN

1048979-16-3

Product Name

Darifenacin Impurity A

Molecular Formula

C28H29NO3

Molecular Weight

427.53

Purity

> 95%

quantity

Milligrams-Grams

synonyms

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid

Origin of Product

United States

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